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Compound of Interest

Compound Name: Bracteatin

Cat. No.: B1241627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bracteatin, a member of the aurone class of flavonoids, is a natural phenolic compound known

for its antioxidant properties. Its chemical structure, (2Z)-4,6-dihydroxy-2-[(3,4,5-

trihydroxyphenyl)methylidene]-1-benzofuran-3-one, gives rise to a unique set of spectroscopic

characteristics that are crucial for its identification, characterization, and the study of its

biological activities. This technical guide provides an in-depth overview of the spectroscopic

properties of Bracteatin, including its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear

Magnetic Resonance (NMR) spectra. Detailed experimental protocols and a generalized

workflow for spectroscopic analysis are also presented to aid researchers in their studies of this

and similar compounds.

While specific, experimentally determined spectroscopic data for Bracteatin is not readily

available in recently published literature, this guide presents expected values based on the

known structure of Bracteatin and data from closely related aurones. These values provide a

strong predictive framework for the spectroscopic analysis of this compound.

Chemical Structure
IUPAC Name: (2Z)-4,6-dihydroxy-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one

Molecular Formula: C₁₅H₁₀O₇
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Molecular Weight: 302.24 g/mol

Structure:

Figure 1. Chemical Structure of Bracteatin.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for Bracteatin based on the

analysis of its functional groups and comparison with structurally similar aurones.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of an aurone is characterized by two main absorption bands, referred to

as Band I and Band II. Band I, appearing at a longer wavelength, is associated with the

cinnamoyl system (B-ring and the adjacent C2-C3 double bond). Band II, at a shorter

wavelength, is attributed to the benzoyl system (A-ring). The extensive conjugation in the

Bracteatin molecule is expected to result in absorptions in the visible region, contributing to its

color.

Table 1: Predicted UV-Vis Absorption Data for Bracteatin
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Band
Predicted λmax
(nm) in Methanol

Associated
Electronic
Transition

Chromophore
System

Band I 380 - 430 π → π Cinnamoyl System

Band II 240 - 270 π → π Benzoyl System

Infrared (IR) Spectroscopy
The IR spectrum of Bracteatin is expected to show characteristic absorption bands

corresponding to its various functional groups. The presence of multiple hydroxyl groups will

likely result in a broad O-H stretching band. The conjugated carbonyl group and aromatic C=C

bonds will also give rise to strong, distinct peaks.

Table 2: Predicted Infrared (IR) Absorption Data for Bracteatin

Wavenumber (cm⁻¹) Vibration Type Functional Group

3500 - 3200 (broad) O-H stretch Phenolic hydroxyl groups

3100 - 3000 C-H stretch Aromatic rings

1680 - 1650 C=O stretch (conjugated) Aurone carbonyl

1620 - 1580 C=C stretch Aromatic rings

1550 - 1500 C=C stretch Aromatic rings

1450 - 1400 C-C stretch (in-ring) Aromatic rings

1380 - 1300 O-H bend Phenolic hydroxyl groups

1260 - 1000 C-O stretch
Phenolic hydroxyl groups,

ether

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Bracteatin provide detailed information about the chemical

environment of each proton and carbon atom in the molecule. The predicted chemical shifts are
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based on the analysis of the aurone scaffold and the substitution pattern of the hydroxyl

groups.

Table 3: Predicted ¹H-NMR Chemical Shifts for Bracteatin (in DMSO-d₆)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2' ~7.0 - 7.2 s -

H-6' ~7.0 - 7.2 s -

H-5 ~6.2 - 6.4 d ~2.0

H-7 ~6.4 - 6.6 d ~2.0

Vinyl H ~6.8 - 7.0 s -

Phenolic OHs 9.0 - 11.0 br s -

Table 4: Predicted ¹³C-NMR Chemical Shifts for Bracteatin (in DMSO-d₆)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 145 - 148

C-3 180 - 185

C-3a 110 - 115

C-4 160 - 165

C-5 95 - 100

C-6 165 - 170

C-7 98 - 103

C-7a 155 - 160

C-1' 120 - 125

C-2' 108 - 112

C-3' 145 - 150

C-4' 135 - 140

C-5' 145 - 150

C-6' 108 - 112

Vinyl C 110 - 115

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

flavonoids like Bracteatin.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of the purified Bracteatin is prepared by dissolving a

precisely weighed amount (e.g., 1 mg) in a known volume of spectroscopic grade methanol

(e.g., 10 mL) to achieve a concentration of 0.1 mg/mL. A dilution series is then prepared to

obtain a final concentration suitable for measurement (typically in the range of 1-10 µg/mL).
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Instrumentation: A dual-beam UV-

To cite this document: BenchChem. [Spectroscopic Properties of Bracteatin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241627#spectroscopic-properties-of-bracteatin-uv-
vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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